Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester
Description
Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester (IUPAC name: methyl 5-(methylsulfanyl)-1H-benzimidazol-2-ylcarbamate) is a benzimidazole carbamate derivative. The compound features a methylthio (-SCH3) substituent at position 5 of the benzimidazole ring, distinguishing it from related carbamates that bear larger or electron-modified groups (e.g., propylthio, benzoyl, or fluorobenzoyl). Benzimidazole carbamates generally inhibit microtubule polymerization by binding to β-tubulin, disrupting cellular division and metabolism in parasites and tumor cells .
Properties
IUPAC Name |
methyl N-(6-methylsulfanyl-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-15-10(14)13-9-11-7-4-3-6(16-2)5-8(7)12-9/h3-5H,1-2H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOELMGUJAFAZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00230825 | |
| Record name | Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00230825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80983-45-5 | |
| Record name | Methyl 5-methylthio-1H-benzimidazol-2-ylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080983455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00230825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(S-METHYL) ALBENDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32H4W82PQB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary target of 5-(S-Methyl) Albendazole is the tubulin protein in the cells of parasites. Tubulin is a critical component of the cytoskeleton, which maintains cell shape, enables cell movement, and is crucial for cell division.
Mode of Action
5-(S-Methyl) Albendazole interacts with its target by binding to the colchicine-sensitive site of tubulin , inhibiting its polymerization or assembly into microtubules. This interaction leads to degenerative alterations in the tegument and intestinal cells of the worm , diminishing its energy production, and ultimately leading to the immobilization and death of the parasite.
Biochemical Pathways
The action of 5-(S-Methyl) Albendazole affects the microtubule polymerization pathway . By inhibiting this pathway, the compound disrupts various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The downstream effects include the immobilization and death of the parasite.
Pharmacokinetics
The pharmacokinetics of 5-(S-Methyl) Albendazole involve its absorption, distribution, metabolism, and excretion (ADME). The compound has poor bioavailability due to its low solubility in biological fluids. It undergoes extensive first-pass metabolism in the liver, where it is converted to its active metabolite, albendazole sulfoxide. The elimination half-life of albendazole sulfoxide is approximately 8 to 12 hours.
Result of Action
The result of 5-(S-Methyl) Albendazole’s action at the molecular and cellular levels is the death of the parasite . By causing degenerative alterations in the parasite’s cells and diminishing its energy production, the compound leads to the immobilization and eventual death of the parasite.
Action Environment
The action, efficacy, and stability of 5-(S-Methyl) Albendazole can be influenced by various environmental factors. For instance, the compound’s absorption can increase up to five times when administered with a fatty meal. Additionally, the presence of a parasitic infection can alter the pharmacokinetic parameters of the compound.
Biochemical Analysis
Biochemical Properties
5-(S-Methyl) Albendazole interacts with various enzymes and proteins within the cell. Its primary mode of action is its inhibitory effect on tubulin polymerization, which results in the loss of cytoplasmic microtubules. This interaction disrupts the structural integrity of the cells of the parasites, leading to their immobilization and death.
Cellular Effects
5-(S-Methyl) Albendazole has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the formation of microtubules, which are essential components of the cell’s cytoskeleton. This disruption affects cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 5-(S-Methyl) Albendazole involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules. This binding interaction disrupts the normal functioning of the cells, leading to their death.
Temporal Effects in Laboratory Settings
The effects of 5-(S-Methyl) Albendazole change over time in laboratory settings. It has been observed that the drug’s efficacy against parasites decreases over time, suggesting a possible degradation of the drug
Dosage Effects in Animal Models
The effects of 5-(S-Methyl) Albendazole vary with different dosages in animal models. A study showed that increasing the dosage of Albendazole led to higher plasma concentrations of the drug, suggesting a dose-dependent effect. High doses may also lead to toxic or adverse effects.
Metabolic Pathways
5-(S-Methyl) Albendazole is involved in several metabolic pathways. It is metabolized in the liver to form albendazole sulfoxide and albendazole sulfone, the major mammalian metabolites. The conversion of Albendazole to these metabolites is mediated by cytochrome P450 oxidases and a flavin-containing monooxygenase.
Transport and Distribution
5-(S-Methyl) Albendazole is transported and distributed within cells and tissues. After administration, it is rapidly absorbed and distributed throughout the body
Biological Activity
Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester, commonly known as benomyl , is a broad-spectrum fungicide that has been extensively utilized in agriculture. Its biological activity primarily stems from its ability to disrupt microtubule assembly in fungal cells, which is crucial for cell division and growth. This article delves into the compound's biological activity, including its mechanisms of action, toxicological effects, and relevant case studies.
Benomyl is classified as a prodrug , which means it requires metabolic conversion to become active. Upon application, it is metabolized into carbendazim , the active fungicidal component. Both benomyl and carbendazim share a similar mechanism of action:
- Microtubule Disruption : The primary mode of action involves binding to tubulin and preventing the polymerization necessary for microtubule formation. This disruption leads to impaired mitosis in fungal cells, ultimately resulting in cell death .
Toxicological Profile
The toxicological effects of benomyl have been studied across various species, including humans, rats, and mice. Key findings from these studies include:
- Absorption and Metabolism : Studies indicate that dermal absorption of benomyl is relatively low in rats, with approximately 1.5-2% absorbed after dermal exposure . In vivo studies have shown that the metabolite 5-HBC excreted in urine correlates with the administered dose .
- Toxic Effects : In Wistar rats treated with varying doses of carbendazim, significant changes were observed in kidney morphology at doses as low as 16 mg/kg bw/day. Effects included tubular dilation and hydropic degeneration . Higher doses resulted in more severe outcomes such as fibrosis and elevated liver enzymes .
Study 1: Chronic Toxicity in Rats
A chronic toxicity study conducted on Wistar rats involved dietary exposure to carbendazim at concentrations ranging from 0 to 10,000 ppm over 93 days. Results indicated:
- Increased liver weight and pathological changes at higher doses.
- NOAEL (No Observed Adverse Effect Level) values were determined to be 163 mg/kg bw/day for males and 174 mg/kg bw/day for females .
Study 2: Environmental Impact
Research focusing on the environmental impact of benomyl has highlighted concerns regarding its persistence and potential to contribute to resistance development in fungal populations. This has prompted investigations into alternative fungicides with different mechanisms of action to mitigate these issues.
Comparative Biological Activity
To better understand the biological activity of benomyl compared to other compounds within its class, a comparative analysis is presented below:
| Compound Name | Mechanism of Action | Primary Use | Toxicological Concerns |
|---|---|---|---|
| Benomyl | Microtubule disruption | Fungicide | Kidney damage at high doses |
| Carbendazim | Microtubule disruption | Fungicide | Liver enzyme elevation |
| Alpha-Mangostin | Sterol carrier protein inhibition | Larvicidal agent | Mild cytotoxicity in HepG2 cells |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The substituent at position 5 of the benzimidazole ring significantly influences molecular weight, solubility, and biological activity. Below is a comparative analysis of key analogs:
Key Observations:
- The methylthio group in the target compound may offer intermediate lipophilicity compared to smaller (e.g., hydrogen in carbendazim) or larger (e.g., phenylthio in fenbendazole) groups .
- Metabolic Stability : Sulfur-containing substituents (e.g., methylthio, propylthio) are susceptible to oxidation, forming sulfoxide or sulfone metabolites, which can alter activity .
Toxicity Profiles
Benzimidazole carbamates generally exhibit low to moderate toxicity in mammals, attributed to selective binding to parasitic β-tubulin over mammalian isoforms . Representative LD50 values (oral, rodents):
| Compound | LD50 (mg/kg) | Notes |
|---|---|---|
| Albendazole | 1320–2400 | Lower acute toxicity |
| Mebendazole | 715–1434 | Higher toxicity vs. albendazole |
| Propoxur (control) | 68–94 | Non-benzimidazole carbamate |
The target compound’s toxicity remains unquantified in the literature, but its methylthio group may confer metabolic pathways distinct from propylthio (albendazole) or phenylthio (fenbendazole) analogs.
Preparation Methods
Nitroaniline Intermediate Route
Developed in EP0003951A1, this four-step sequence involves:
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Thiocyanation of o-nitroaniline.
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Methylthio group installation via alkylation.
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Nitro reduction to o-phenylenediamine.
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Cyclization with methyl cyano carbamate.
Carbamate Preformation Approach
Disclosed in CN85109417A, this method preforms the carbamate moiety before benzimidazole cyclization, leveraging methyl isocyanate intermediates.
Stepwise Synthesis via Nitroaniline Intermediate
Thiocyanation of o-Nitroaniline
o-Nitroaniline reacts with ammonium thiocyanate (NHSCN) and bromine (Br) in methanol at 0–5°C to yield 5-thiocyano-2-nitroaniline.
Reaction Conditions
Side products like 4-thiocyano isomers are minimized by slow bromine addition.
Methylthio Group Installation
The thiocyano intermediate undergoes alkylation with methyl halides (e.g., CHI) in the presence of phase-transfer catalysts (e.g., methyl tributyl ammonium chloride):
Optimized Parameters
Nitro Reduction to o-Phenylenediamine
Catalytic hydrogenation or sodium sulfide (NaS·9HO) reduces the nitro group. NaS is preferred industrially due to lower costs:
Critical Considerations
Cyclization with Methyl Cyano Carbamate
The diamine reacts with methyl cyano carbamate (prepared from cyanamide and methyl chloroformate) under acidic conditions (pH 4) to form the benzimidazole ring:
Process Details
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Cyclization Agent : Sodium salt of methyl cyano carbamate.
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Temperature : 100°C for 1 hour.
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Workup : Acetone washes remove unreacted diamine.
Alternative Carbamate Formation Techniques
Methyl Isocyanate Coupling
CN85109417A describes carbamate formation via methyl isocyanate (MIC) generated from phenyl-N-methyl urethane thermolysis:
MIC then reacts with 5-mercaptobenzimidazole derivatives:
Advantages
Limitations
Optimization of Reaction Conditions
Solvent Systems
Catalytic Enhancements
| Step | Catalyst | Effect on Yield |
|---|---|---|
| Alkylation | Phase-transfer agents | +15% |
| Cyclization | None (acidic) | Baseline |
| MIC coupling | Tertiary amines | +8% |
Analytical Characterization
HPLC Purity Assessment
Spectroscopic Data
Industrial-Scale Production Considerations
Continuous Flow Implementation
Cost Analysis
| Component | Cost Contribution |
|---|---|
| o-Nitroaniline | 32% |
| Methyl chloroformate | 28% |
| Catalysts | 15% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
